molecular formula C₅H₁₁N₃OS B1146672 (R)-1-Azido-4-(methylsulfinyl)-butane CAS No. 155185-01-6

(R)-1-Azido-4-(methylsulfinyl)-butane

Cat. No. B1146672
M. Wt: 161.23
InChI Key:
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Description

The chemical compound belongs to the family of sulfinyl and azido compounds, known for their significant roles in synthetic organic chemistry. These compounds are pivotal as intermediates in the synthesis of a wide range of organic molecules, offering routes to various functionalized structures due to their unique reactivity profiles.

Synthesis Analysis

The synthesis of compounds related to "(R)-1-Azido-4-(methylsulfinyl)-butane" often involves the use of sulfinyl groups as chiral auxiliaries or intermediates. For instance, N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, showcasing the utility of sulfinyl compounds in generating chiral centers with high enantioselectivity (Ellman, 2002).

Molecular Structure Analysis

The molecular structure of sulfinyl compounds is characterized by the presence of a sulfinyl group (S=O) attached to an alkyl chain. This group profoundly influences the compound's reactivity and stereochemistry. X-ray crystallography studies provide insights into the stereochemical features of these molecules, revealing their conformational preferences and how these influence their chemical behavior (Calligaris, 2001).

Chemical Reactions and Properties

Sulfinyl and azido groups participate in various chemical reactions, offering pathways to synthesize numerous complex molecules. For example, sulfinyl imines undergo cycloaddition reactions, demonstrating the synthetic utility of sulfinyl groups in constructing nitrogen-containing rings with high stereocontrol (Ye, 2014).

Scientific Research Applications

  • Chemoprevention and Antioxidant Properties : Compounds structurally related to (R)-1-Azido-4-(methylsulfinyl)-butane, like sulforaphane, have shown potential in cancer chemoprevention and as antioxidants. They induce Phase II enzymes, which are crucial for detoxification processes in the body (Moriarty et al., 2006), (Guerrero-Beltrán et al., 2012).

  • Antimutagenic Potential : Isothiocyanates derived from these compounds exhibit antimutagenic properties against various cooked food mutagens, suggesting their potential as chemopreventive agents (Shishu & Kaur, 2009).

  • Enzyme Catalysis and Biological Interactions : These compounds have been studied as substrates for human glutathione transferases, which are important for cellular detoxification processes (Kolm et al., 1995).

  • Phytochemical Analysis : Research on the analysis of sulforaphane and related compounds in broccoli has been conducted, highlighting their significance in nutrition and health (Chiang et al., 1998).

  • Anti-inflammatory Properties : Sulforaphane and its analogs have shown potential in inhibiting inflammatory responses in human monocytes, which could be significant for managing chronic inflammatory conditions (Reddy et al., 2015).

  • COVID-19 Research : There has been exploration into the potential of sulforaphane in the context of COVID-19, particularly in terms of its nutraceutical properties and effects on chronic diseases and aging (Bousquet et al., 2020).

  • Clinical Trials and Human Health : Clinical trials have been conducted to explore the disease preventive and therapeutic effects of isothiocyanates like sulforaphane, particularly against a range of diseases from cancer to autism (Palliyaguru et al., 2018).

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. For example, azides can be explosive under certain conditions .

Future Directions

The future directions for research would depend on the potential applications of the compound. For example, if it shows promise as a drug, further studies could explore its efficacy and safety .

properties

IUPAC Name

1-azido-4-[(R)-methylsulfinyl]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBWZMZIFFMINE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@@](=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Azido-4-(methylsulfinyl)-butane

Citations

For This Compound
3
Citations
N Khiar, S Werner, S Mallouk, F Lieder… - The Journal of …, 2009 - ACS Publications
A convergent and high-yielding approach for the asymmetric synthesis of sulforaphane 2 and four analogues differently substituted at the sulfinyl sulfur has been developed. The key …
Number of citations: 56 pubs.acs.org
M Alcarranza Saucedo, I Villegas Lama… - Pharmaceuticals, 15 (8) …, 2022 - idus.us.es
The aim of this study was to explore the immunomodulatory effects of the natural enantiomer (R)-Sulforaphane (SFN) and the possible signaling pathways involved in an ex vivo model …
Number of citations: 0 idus.us.es
M Alcarranza, I Villegas, R Muñoz-García, R Recio… - Pharmaceuticals, 2022 - mdpi.com
The aim of this study was to explore the immunomodulatory effects of the natural enantiomer (R)-Sulforaphane (SFN) and the possible signaling pathways involved in an ex vivo model …
Number of citations: 2 www.mdpi.com

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